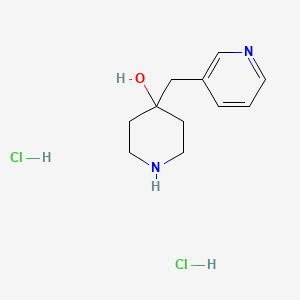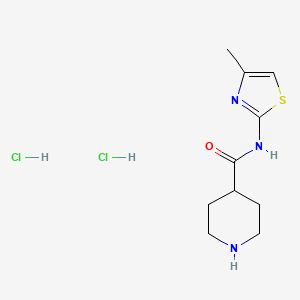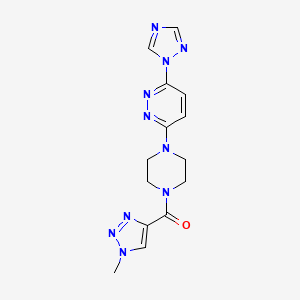![molecular formula C9H9F3N2O4S B2959048 1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione CAS No. 2249692-14-4](/img/structure/B2959048.png)
1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione works by blocking the activity of a protein called RAGE (receptor for advanced glycation end products). RAGE is involved in inflammation and oxidative stress, which are both implicated in various diseases. By blocking RAGE activity, this compound reduces inflammation and oxidative stress, leading to potential therapeutic effects on various diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and oxidative stress in various animal models. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta and tau pathology and improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione is its specificity for RAGE, which allows for targeted inhibition of RAGE activity. However, one limitation is its potential off-target effects, which may affect other proteins and pathways. Another limitation is its potential toxicity, which may limit its therapeutic potential.
Orientations Futures
For 1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione research include further studies on its potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Other future directions include studies on its pharmacokinetics and toxicity, as well as the development of more potent and specific RAGE inhibitors. Overall, this compound has potential as a therapeutic agent for various diseases, and further research is needed to fully understand its potential.
Méthodes De Synthèse
1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione is synthesized through a multi-step process, starting with the reaction of 2,4-dioxo-5-methylpyrimidine with ethyl acetoacetate to form 5-ethyl-2,4-dioxo-5-methylpyrimidine. The resulting compound is then reacted with trifluoromethanesulfonic anhydride to form 5-ethyl-2,4-dioxo-1-(trifluoromethanesulfonyl)pyrimidine. The final step involves the reaction of this compound with ethyl 2-bromoacrylate to form this compound.
Applications De Recherche Scientifique
1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione has been studied for its potential therapeutic effects on various diseases. In Alzheimer's disease, this compound has been shown to reduce inflammation and improve cognitive function in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function in animal models. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination in animal models.
Propriétés
IUPAC Name |
1,3-dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O4S/c1-13-5-6(7(15)14(2)8(13)16)3-4-19(17,18)9(10,11)12/h3-5H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNTYPMZIQYCJQ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C=CS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)N(C1=O)C)/C=C/S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Phenyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2958967.png)


![N1-(4-chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2958970.png)
![2,6-difluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958971.png)
![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2958973.png)




![3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2958981.png)
![Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride](/img/structure/B2958984.png)
![2-(4-Bromopyrazol-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2958988.png)